molecular formula C7H4ClNOS B6168199 4-chloro-1,3-benzoxazole-2-thiol CAS No. 1062320-24-4

4-chloro-1,3-benzoxazole-2-thiol

Cat. No.: B6168199
CAS No.: 1062320-24-4
M. Wt: 185.6
InChI Key:
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Description

4-chloro-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 4-position and a thiol group at the 2-position of the benzoxazole ring imparts unique chemical properties to this compound.

Scientific Research Applications

4-chloro-1,3-benzoxazole-2-thiol has several applications in scientific research:

Mechanism of Action

Target of Action

4-Chloro-1,3-benzoxazole-2-thiol, like other benzoxazole derivatives, has been found to interact with a variety of biological targets. These targets include enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases , which are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . These interactions can lead to changes in the function of the targeted enzymes or proteins, thereby affecting the progression of diseases .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its biological targets. For instance, by inhibiting DNA topoisomerases, it could interfere with DNA replication and transcription, thereby affecting cell proliferation . Similarly, by inhibiting protein kinases, it could disrupt signal transduction pathways, leading to altered cell behavior .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. For instance, if it inhibits an enzyme essential for cell proliferation, the result could be a decrease in the growth of cancer cells .

Future Directions

Benzoxazole and its derivatives have been extensively used in medicinal, pharmaceutical, and industrial areas . They have been used as a starting material for different mechanistic approaches in drug discovery . Therefore, future research may focus on exploring new synthetic strategies and applications of 4-chloro-1,3-benzoxazole-2-thiol and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-1,3-benzoxazole-2-thiol can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with carbon disulfide and potassium hydroxide to form 2-mercaptobenzoxazole. This intermediate is then chlorinated using thionyl chloride to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1,3-benzoxazole-2-thiol is unique due to the presence of both the chlorine atom and the thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-1,3-benzoxazole-2-thiol involves the reaction of 4-chloro-2-nitrophenol with thiourea followed by reduction of the resulting 4-chloro-2-nitrophenylthiourea with sodium dithionite.", "Starting Materials": [ "4-chloro-2-nitrophenol", "thiourea", "sodium dithionite" ], "Reaction": [ "Step 1: 4-chloro-2-nitrophenol is reacted with thiourea in the presence of a base such as sodium hydroxide to form 4-chloro-2-nitrophenylthiourea.", "Step 2: The resulting 4-chloro-2-nitrophenylthiourea is then reduced with sodium dithionite in the presence of a base such as sodium hydroxide to form 4-chloro-1,3-benzoxazole-2-thiol." ] }

CAS No.

1062320-24-4

Molecular Formula

C7H4ClNOS

Molecular Weight

185.6

Purity

95

Origin of Product

United States

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